

D-(+)-Cellobiose: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: D-(+)-Cellobiose

Cat. No.: B7887825

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Introduction: This technical guide provides an in-depth overview of **D-(+)-Cellobiose**, a disaccharide of significant interest in various scientific fields, including microbiology, biochemistry, and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and applications is crucial for its effective utilization in experimental and developmental pipelines.

Core Identification: CAS Number

The Chemical Abstracts Service (CAS) registry number for **D-(+)-Cellobiose** is 528-50-7.^{[1][2][3][4][5][6]} This unique identifier is essential for the unambiguous identification of this chemical substance in databases, regulatory submissions, and scientific literature.

Physicochemical Properties

D-(+)-Cellobiose is a disaccharide composed of two β -glucose units linked by a β -1,4 glycosidic bond.^[7] It is a reducing sugar and the fundamental repeating unit of cellulose.^[7] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	References
CAS Number	528-50-7	[1][2][3][4][5][6]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[1][2][4]
Molecular Weight	342.30 g/mol	[2][4][8]
Appearance	White crystalline solid/powder	[7]
Melting Point	223-230 °C (decomposes)	[7][8]
Solubility	Soluble in water and Dimethyl Sulfoxide (DMSO). Water solubility: ~50 mg/mL.	[4][7]
Optical Activity [α] _D	+34° ±1 (c = 10% w/v in H ₂ O)	[7]
Synonyms	Cellobiose, D-Cellobiose, 4-O- β -D-glucopyranosyl-D-glucose	[1][2]

Applications in Research and Drug Development

D-(+)-Cellobiose serves as a versatile tool in various research and development applications:

- **Microbiology and Biotechnology:** It is used as a carbon source in microbial fermentation processes and to differentiate bacteria based on their ability to ferment it.[9] It is also a key substrate for studying the activity of β -glucosidases and other cellulolytic enzymes, which is critical for biofuel research.[1][2][10]
- **Pharmaceutical Sciences:** **D-(+)-Cellobiose** is utilized as a pharmaceutical intermediate in the synthesis of more complex molecules and as an excipient in drug formulations.[5][10] It also serves as a carbohydrate indicator for diagnosing intestinal permeability issues, such as in Crohn's disease.[10]
- **Metabolic Research:** Stable isotope-labeled **D-(+)-Cellobiose** (e.g., ¹³C-labeled) is employed as a tracer to investigate cellulose and celloextrin metabolism, particularly within the gut microbiome.[7][11]

- Plant Biology: It acts as a damage-associated molecular pattern (DAMP), triggering defense-like responses and signaling pathways in plants.[\[12\]](#)

Experimental Protocols

Preparation of D-(+)-Cellobiose Stock Solutions

This protocol describes the preparation of a stock solution for use in in vitro experiments.

Materials:

- **D-(+)-Cellobiose** (CAS: 528-50-7)
- Dimethyl Sulfoxide (DMSO) or sterile, anaerobic water
- Sterile vials
- Vortex mixer or sonicator

Procedure:

- Determine the desired concentration of the stock solution (e.g., 10 mM).
- Calculate the required mass of **D-(+)-Cellobiose** based on its molecular weight (342.30 g/mol). For 1 mL of a 10 mM solution, 3.423 mg is needed.
- Aseptically weigh the calculated amount of **D-(+)-Cellobiose** and transfer it to a sterile vial.
- Add the required volume of solvent (e.g., DMSO or sterile water) to the vial.
- Gently vortex or sonicate the mixture until the solid is completely dissolved.[\[7\]](#)
- For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[\[7\]](#)

Enzymatic Hydrolysis of Cellobiose using β -Glucosidase

This protocol outlines a general procedure to study the enzymatic breakdown of cellobiose.

Materials:

- **D-(+)-Cellobiose** solution (prepared as in Protocol 1)
- β -Glucosidase enzyme solution
- Reaction buffer (e.g., 0.05 M sodium citrate buffer, pH 4.8)
- Microcentrifuge tubes
- Incubator or water bath
- Method for quantifying glucose (e.g., glucose oxidase assay)

Procedure:

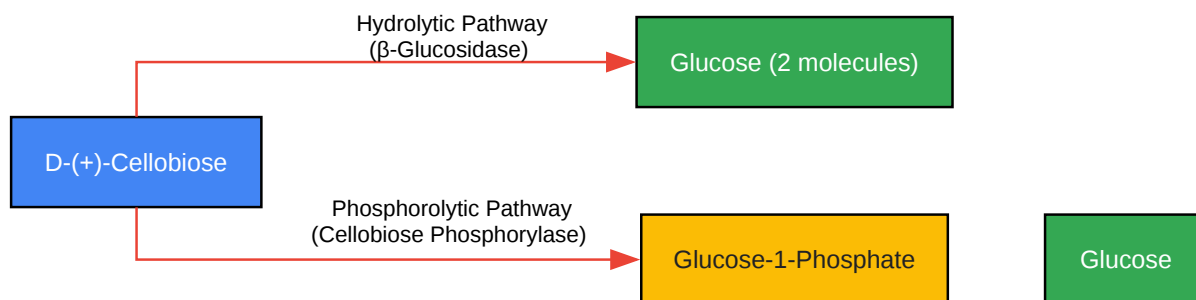
- Prepare the reaction mixture in a microcentrifuge tube by combining the **D-(+)-Cellobiose** solution and the reaction buffer.
- Pre-incubate the mixture at the optimal temperature for the β -glucosidase (e.g., 50°C).
- Initiate the reaction by adding the β -glucosidase solution to the reaction mixture.
- Incubate the reaction for a defined period (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction at each time point, for example, by heat inactivation (e.g., boiling for 5-10 minutes).
- Centrifuge the terminated reaction mixture to pellet any denatured protein.
- Analyze the supernatant for the presence of glucose to determine the rate of hydrolysis.

Signaling and Metabolic Pathways

D-(+)-Cellobiose Metabolism in Cellulolytic Fungi

In cellulolytic fungi, such as *Myceliophthora thermophila*, intracellular cellobiose is metabolized through two primary pathways: hydrolytic and phosphorolytic. The hydrolytic pathway, catalyzed by β -glucosidases, cleaves cellobiose into two glucose molecules. The

phosphorolytic pathway, involving cellobiose phosphorylase, cleaves cellobiose in the presence of inorganic phosphate to yield glucose-1-phosphate and glucose.[13]

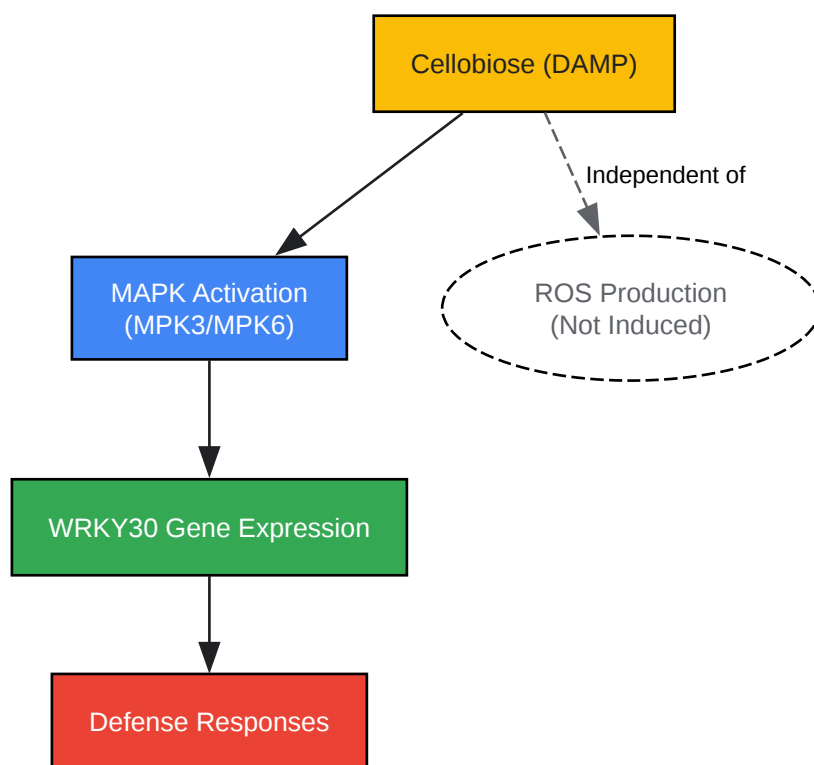


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Intracellular metabolic pathways of **D-(+)-Cellobiose**.

D-(+)-Cellobiose as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cellobiose, derived from the breakdown of cellulose, can act as a DAMP, triggering a defense signaling cascade. This involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as MPK3 and MPK6. This signaling pathway is independent of reactive oxygen species (ROS) production and leads to the expression of defense-related genes like WRKY30. [12]

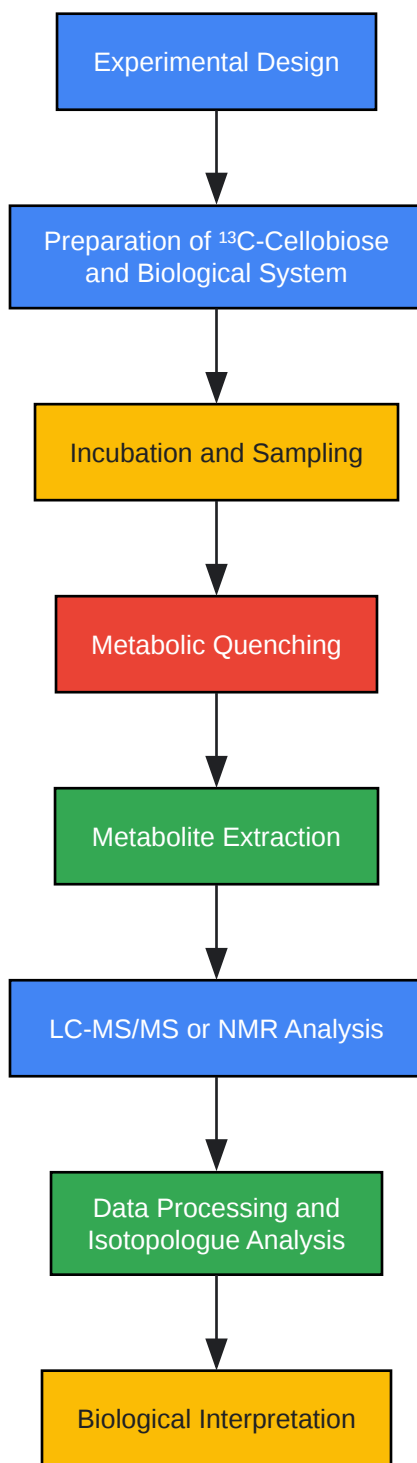


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Cellobiose-induced defense signaling pathway in plants.

Generalized Experimental Workflow for ^{13}C -Cellobiose Tracer Studies

The use of stable isotope-labeled cellobiose allows for the tracing of carbon atoms through metabolic pathways in biological systems, such as the gut microbiome. A general workflow for such an experiment is outlined below.



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A generalized workflow for ¹³C-cellobiose tracer experiments.

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